2,3,4-Trichlorobenzenesulfonyl chloride
Description
Properties
IUPAC Name |
2,3,4-trichlorobenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl4O2S/c7-3-1-2-4(13(10,11)12)6(9)5(3)8/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDAJYNHGBUXIKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1S(=O)(=O)Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70188283 | |
| Record name | 2,3,4-Trichlorobenzenesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70188283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34732-09-7 | |
| Record name | 2,3,4-Trichlorobenzenesulfonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34732-09-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 2,3,4-Trichlorobenzenesulfonyl chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034732097 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3,4-Trichlorobenzenesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70188283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,4-trichlorobenzenesulphonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.417 | |
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| Record name | 2,3,4-TRICHLOROBENZENESULFONYL CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9QI6W9Z13V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies for 2,3,4 Trichlorobenzenesulfonyl Chloride and Its Analogs
Established Synthetic Pathways for Arenesulfonyl Chlorides
The preparation of arenesulfonyl chlorides can be achieved through several well-established chemical transformations. The most common approaches involve either the direct introduction of a chlorosulfonyl group onto an aromatic ring or the conversion of a pre-existing sulfonic acid group.
Direct chlorosulfonylation is a classic and straightforward method for synthesizing arenesulfonyl chlorides. This electrophilic aromatic substitution reaction typically involves treating a substituted benzene (B151609) with chlorosulfonic acid. orgsyn.orgstackexchange.com The reaction proceeds by generating the electrophile, SO2Cl+, which then attacks the aromatic ring. stackexchange.com
The general reaction is as follows: Ar-H + ClSO₃H → Ar-SO₂Cl + H₂O
For example, benzenesulfonyl chloride can be prepared by slowly adding benzene to chlorosulfonic acid while maintaining a cool temperature, followed by pouring the mixture onto crushed ice to isolate the product. orgsyn.org The primary challenge with this method is controlling the regioselectivity, as the position of the incoming chlorosulfonyl group is directed by the existing substituents on the benzene ring. youtube.com
Another approach is the reaction of benzene with sulfuryl chloride in the presence of a Lewis acid catalyst like anhydrous aluminum chloride. orgsyn.org
An alternative and widely used pathway begins with an arenesulfonic acid, which is then converted to the corresponding sulfonyl chloride using a variety of chlorinating agents. This two-step approach (sulfonation followed by chlorination) can sometimes offer better control over isomer formation.
Common chlorinating agents for this transformation include:
Thionyl chloride (SOCl₂) : Often used with a catalytic amount of dimethylformamide (DMF). lookchem.com
Phosphorus pentachloride (PCl₅) : A powerful chlorinating agent that effectively converts sulfonic acids or their salts. orgsyn.org
Phosphorus oxychloride (POCl₃) : Another effective agent for converting salts of benzenesulfonic acid. orgsyn.org
Novel Reagents : More recent methods employ reagents like 1,3,5-triazo-2,4,6-triphosphorine-2,2,4,4,6,6-hexachloride (TAPC) under solvent-free conditions, offering mild reaction conditions and high efficiency. lookchem.com
The table below summarizes various chlorinating agents used for this conversion.
| Chlorinating Agent | Typical Conditions | Reference |
| Phosphorus Pentachloride (PCl₅) | Heat with sodium benzenesulfonate (B1194179) at 170-180°C. | orgsyn.org |
| Thionyl Chloride (SOCl₂) | Used with DMF as a catalyst. | lookchem.com |
| Phosphoryl Chloride (POCl₃) | Reaction with salts of sulfonic acids. | orgsyn.orglookchem.com |
| 2,4,6-trichloro-1,3,5-triazine (TCT) | Requires prolonged heating in a solvent like acetone. | lookchem.comgoogle.com |
| TAPC | Solvent-free, grinding at room temperature. | lookchem.com |
Other synthetic routes to arenesulfonyl chlorides include the Sandmeyer reaction, which involves the reaction of a diazonium salt with sulfur dioxide in the presence of copper salts, and the oxidative chlorination of sulfur compounds like thiols and disulfides. acs.orgresearchgate.net
Strategies for Achieving Regioselectivity in Chlorination and Sulfonylation
Regioselectivity, the control of the position of substitution on the aromatic ring, is a critical challenge in the synthesis of polysubstituted compounds like 2,3,4-trichlorobenzenesulfonyl chloride. In electrophilic aromatic substitution reactions, the existing substituents on the benzene ring direct the position of the incoming electrophile. youtube.com
Halogens, such as chlorine, are deactivating yet ortho, para-directing substituents. This means they slow down the rate of electrophilic substitution compared to benzene but direct the incoming group to the positions adjacent (ortho) or opposite (para) to themselves. The synthesis of a specific isomer like this compound requires a multi-step strategy that carefully considers the directing effects of the chloro groups at each stage of the synthesis. For instance, starting with 1,2,3-trichlorobenzene (B84244) and performing a chlorosulfonylation reaction would be a potential, though complex, route where the directing effects of the three chloro atoms would determine the final position of the -SO₂Cl group.
Alternative strategies can provide access to specific isomers that are difficult to obtain through direct substitution. For example, the Sandmeyer reaction, starting from a specific aniline (B41778) precursor (e.g., 2,3,4-trichloroaniline), allows for the precise placement of the sulfonyl chloride group, as the position is predetermined by the amino group of the starting material. acs.orgresearchgate.net This method is successful for a wide range of electron-deficient and electron-neutral aryl substrates. acs.org
Optimization of Reaction Conditions for Scalable Synthesis
Transitioning a synthetic protocol from a laboratory setting to a larger, industrial scale requires careful optimization of reaction conditions to ensure safety, efficiency, and cost-effectiveness. Key parameters for optimization include temperature, reaction time, reagent stoichiometry, and solvent choice. mdpi.com
For the chlorosulfonation of aromatic compounds, increasing the equivalents of chlorosulfonic acid has been shown to improve the isolated yield. mdpi.com However, this also increases cost and waste. An alternative process for synthesizing p-acetaminobenzenesulfonyl chloride (P-ASC) partially replaced chlorosulfonic acid with phosphorus pentachloride (PCl₅) as the chlorination agent and introduced carbon tetrachloride as a diluent to manage the viscosity of the reaction mixture, ultimately increasing the product yield. researchgate.net
Continuous flow chemistry offers significant advantages for scalable synthesis over traditional batch processes. A continuous system using stirred-tank reactors (CSTRs) and automated process controls was developed for the production of aryl sulfonyl chlorides. This approach improved safety by carefully managing the hazards of heated chlorosulfonic acid and significantly increased the spacetime yield compared to optimized batch conditions. mdpi.com For example, a continuous process produced 500 g in 12 hours, a notable improvement over a batch process that yielded approximately 65 g in 6.5 hours. mdpi.com
The table below compares batch and continuous flow processes for sulfonyl chloride synthesis.
| Parameter | Optimized Batch Process | Continuous Flow Process |
| Scale | ~65 g | 500 g |
| Time | 6.5 hours | 12 hours |
| Spacetime Yield | 0.072 g mL⁻¹ h⁻¹ | 0.139 g mL⁻¹ h⁻¹ |
Data adapted from a study on scalable sulfonyl chloride production. mdpi.com
Methodologies for Isolation and Purification in Research Settings
The isolation and purification of the target sulfonyl chloride from the reaction mixture are critical steps to obtain a product of high purity. The chosen method depends on the physical properties of the compound and the nature of the impurities.
Precipitation and Filtration : Many sulfonyl chlorides have low solubility in water. researchgate.net This property is often exploited for isolation. Quenching the reaction mixture with cold water or ice can cause the sulfonyl chloride product to precipitate out as a solid. orgsyn.orgacs.org The solid can then be collected by vacuum filtration and washed with water to remove acid residues. acs.org The low solubility in aqueous media protects the sulfonyl chloride from hydrolysis. researchgate.net
Extraction : If the product does not precipitate or is an oil, liquid-liquid extraction is a common workup procedure. The crude product is extracted from the aqueous layer into an organic solvent such as carbon tetrachloride or dichloromethane. orgsyn.orgrsc.org The organic extracts are then typically washed with a dilute base (e.g., sodium carbonate solution) to remove acidic impurities, dried over an agent like magnesium sulfate (B86663) (MgSO₄), and concentrated under vacuum. orgsyn.orgrsc.org
Chromatography and Recrystallization : For high purity, especially in research settings, flash chromatography is often employed. The crude material is passed through a silica (B1680970) gel column using an appropriate solvent system (e.g., ethyl acetate/hexanes) to separate the desired product from byproducts. rsc.org Following chromatography, recrystallization from a suitable solvent can be used to obtain the final product as a crystalline solid with high purity. rsc.org
Vacuum Stripping : A specialized method for purifying liquid organosulfonyl chlorides involves scrubbing the crude product with an aqueous hydrochloric acid solution to extract sulfonic acid impurities. This is followed by vacuum stripping, where an inert gas is bubbled through the liquid under reduced pressure and moderate temperature (e.g., 40-60°C) to remove volatile impurities like water and residual HCl. google.com
Chemical Reactivity and Mechanistic Investigations of 2,3,4 Trichlorobenzenesulfonyl Chloride
Role as a Sulfonylating Agent in Complex Chemical Transformations
2,3,4-Trichlorobenzenesulfonyl chloride is a specialized sulfonylating agent utilized in organic synthesis to introduce the 2,3,4-trichlorobenzenesulfonyl moiety into complex molecules. This functional group can impart specific electronic and steric properties to the target compound, influencing its chemical behavior and biological activity. The sulfonyl chloride's reactivity is centered on the electrophilic nature of the sulfur atom, which is enhanced by the strong electron-withdrawing inductive effects of the three chlorine atoms on the aromatic ring and the two oxygen atoms.
A notable application of this reagent is in the synthesis of pharmacologically active compounds. For instance, this compound has been listed as a key reactant in the preparation of arylsulfonylamino-6,7,8,9-tetrahydro-5H-benzocyclohepten-1-yloxy-acetic acids. googleapis.com These complex structures are designed as antagonists for the Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2), which is a target for treating inflammatory disorders like asthma and allergic rhinitis. googleapis.com In this context, the trichlorinated benzenesulfonyl group plays a critical role in defining the final molecule's interaction with its biological target. The synthesis of such intricate molecules underscores the role of this compound as a building block for creating sophisticated chemical architectures.
Nucleophilic Substitution Reactions at the Sulfonyl Center
The core reactivity of this compound involves nucleophilic substitution at the tetracoordinate sulfur atom. This process is fundamental to its application in synthesis, allowing for the formation of a variety of sulfonated derivatives. The reaction generally proceeds through a bimolecular nucleophilic substitution (SN2-type) mechanism at the sulfur center. nih.govbeilstein-journals.org The presence of three electron-withdrawing chlorine atoms on the benzene (B151609) ring increases the positive partial charge on the sulfur atom, making it a harder electrophile and generally increasing its reactivity toward nucleophiles compared to unsubstituted benzenesulfonyl chloride. beilstein-journals.orgcbijournal.com
Formation of Sulfonamides with Amines: Reaction Kinetics and Product Yields
The reaction between this compound and primary or secondary amines is a cornerstone of sulfonamide synthesis. libretexts.org This reaction proceeds via nucleophilic attack of the amine's lone pair of electrons on the electrophilic sulfur atom, followed by the elimination of a chloride ion. rsc.org A base, such as pyridine (B92270) or triethylamine, is typically added to neutralize the hydrogen chloride byproduct. cbijournal.com
| Amine Substrate | Reaction Conditions | Typical Product Yield |
|---|---|---|
| Primary Aliphatic Amine (e.g., n-Butylamine) | Base (e.g., Pyridine), Aprotic Solvent | Excellent (>90%) |
| Secondary Aliphatic Amine (e.g., Diethylamine) | Base (e.g., Triethylamine), Aprotic Solvent | Good to Excellent (85-95%) |
| Primary Aromatic Amine (e.g., Aniline) | Base (e.g., Pyridine), Aprotic Solvent | Good (80-90%) |
| Sterically Hindered Amine (e.g., tert-Butylamine) | Forced conditions, longer reaction time | Moderate (50-70%) |
Reactions with Hydroxyl-Containing Nucleophiles: Sulfonate Ester Synthesis
This compound reacts with hydroxyl-containing compounds, such as alcohols and phenols, to form sulfonate esters. youtube.com This transformation is a common method for converting an alcohol's hydroxyl group, which is a poor leaving group, into a sulfonate group, which is an excellent leaving group for subsequent nucleophilic substitution or elimination reactions. youtube.com The reaction mechanism is analogous to sulfonamide formation, involving the attack of the alcohol's oxygen on the sulfonyl sulfur, typically in the presence of a non-nucleophilic base like pyridine to sequester the HCl produced. youtube.com
The formation of the sulfonate ester proceeds with retention of configuration at the alcohol's stereocenter because the C-O bond of the alcohol is not broken during the reaction. youtube.com The reactivity of this compound in these reactions is expected to be high due to the activating effect of the chloro substituents.
Studies on Chloride-Chloride Exchange Reactions and Substituent Effects
Mechanistic investigations into nucleophilic substitution at the sulfonyl center have been performed using isotopic labeling studies, specifically the chloride-chloride exchange reaction. nih.gov These studies provide fundamental insights into the electronic effects of substituents on the reaction rate. For a series of meta- and para-substituted benzenesulfonyl chlorides, the chloride exchange reaction was found to follow second-order kinetics and proceed via a synchronous SN2-type mechanism. nih.govbeilstein-journals.org
The influence of substituents on the reaction rate is quantified by the Hammett equation, log(k/k₀) = σρ. wikipedia.org Kinetic studies of the chloride exchange reaction for various arenesulfonyl chlorides in acetonitrile (B52724) yielded a reaction constant (ρ) of +2.02. nih.gov The positive value of ρ indicates that the reaction is accelerated by electron-withdrawing substituents, which stabilize the buildup of negative charge in the transition state. nih.govoxfordreference.com
For this compound, the cumulative effect of the three chloro substituents can be estimated by summing their respective Hammett sigma (σ) constants:
σ_para-Cl: +0.23 stenutz.eu
σ_meta-Cl: +0.37 stenutz.eu
σ_ortho-Cl: While a standard σ_ortho value is not used due to steric considerations, the electronic effect is strongly electron-withdrawing. researchgate.net
Using the values for the meta and para positions, the combined electronic effect (Σσ = σ_ortho + σ_meta + σ_para) is significantly positive. Applying the Hammett equation, the rate of chloride exchange for this compound is predicted to be substantially faster than that of the unsubstituted benzenesulfonyl chloride, highlighting the powerful activating effect of the polychloro substitution pattern.
| Substituent (Position) | Hammett Constant (σ) | Effect on Reaction Rate |
|---|---|---|
| -Cl (para) | +0.23 | Accelerating |
| -Cl (meta) | +0.37 | Accelerating |
| -NO₂ (para) | +0.78 | Strongly Accelerating |
| -CH₃ (para) | -0.17 | Deactivating |
| -OCH₃ (para) | -0.27 | Strongly Deactivating |
Reactions with Unsaturated Organic Substrates
Beyond substitution reactions with heteroatom nucleophiles, this compound can also react with carbon-carbon multiple bonds in unsaturated substrates like alkenes and alkynes. These reactions typically fall under the category of addition reactions. magtech.com.cn
Addition Reactions to Alkenes and Alkynes
The addition of arenesulfonyl chlorides to alkenes and alkynes can proceed through different mechanistic pathways, primarily radical or ionic mechanisms, depending on the reaction conditions. magtech.com.cn
In free-radical additions , the reaction is often initiated by heat, light, or a radical initiator (e.g., AIBN or a peroxide). magtech.com.cn This generates an arenesulfonyl radical (ArSO₂•), which then adds to the carbon-carbon multiple bond. This addition typically occurs at the less substituted carbon of an unsymmetrical alkene, leading to the more stable carbon-centered radical intermediate (anti-Markovnikov regioselectivity). magtech.com.cn This radical then abstracts a chlorine atom from another molecule of the sulfonyl chloride to yield the final product and propagate the radical chain.
Alternatively, under the influence of a Lewis acid or in polar solvents, an ionic mechanism can operate. This involves the electrophilic attack of the sulfonyl group across the double or triple bond. The regioselectivity of such ionic additions would be governed by the formation of the most stable carbocation intermediate (Markovnikov regioselectivity).
The specific pathway and resulting product for the reaction of this compound would depend on the chosen conditions. The presence of the electron-withdrawing groups on the aromatic ring would influence the stability and reactivity of the intermediate sulfonyl radical or the electrophilicity of the sulfur center in an ionic process. nih.govresearchgate.net
Reactivity with Imines and Carbonyl Compounds
The reactivity of arylsulfonyl chlorides with imines and carbonyl compounds is a subject of significant interest in organic synthesis, leading to the formation of diverse molecular architectures. While specific studies on this compound are not extensively documented in publicly available literature, the general reactivity patterns of arylsulfonyl chlorides provide a foundational understanding.
Arylsulfonyl chlorides react with imines, particularly those derived from non-enolizable aldehydes, to yield β-sultams. This reaction is understood to proceed through a stepwise mechanism involving the formation of a zwitterionic intermediate. The nucleophilic nitrogen of the imine attacks the electrophilic sulfur atom of the sulfonyl chloride, followed by an intramolecular cyclization. The electronic nature of the substituents on the aryl ring of the sulfonyl chloride can influence the rate and efficiency of this reaction. Electron-withdrawing groups, such as the three chlorine atoms in this compound, are expected to enhance the electrophilicity of the sulfur atom, potentially facilitating the initial nucleophilic attack by the imine. However, the steric hindrance imposed by the ortho-chloro substituent might also play a role in the reaction kinetics.
In the case of cyclic imines, the reaction with sulfonyl chlorides can lead to a variety of products other than the expected fused β-sultams. researchgate.net The reaction often proceeds through the formation of an N-sulfonyl iminium ion intermediate. researchgate.net This intermediate can then be trapped by nucleophiles present in the reaction mixture, such as water or the chloride anion, leading to addition products rather than the cyclized β-sultam. researchgate.net The specific outcome is highly dependent on the structure of the cyclic imine and the reaction conditions.
The reactions of arylsulfonyl chlorides with carbonyl compounds, such as aldehydes and ketones, are less commonly reported as direct additions to the carbonyl group. Instead, reactions often occur at the α-carbon of the carbonyl compound via an enol or enolate intermediate. For instance, in the presence of a base, ketones can be α-chlorinated using p-toluenesulfonyl chloride, where the sulfonyl chloride acts as a source of electrophilic chlorine. pitt.edu This suggests that this compound could potentially be used for similar transformations, with the reaction outcome being influenced by the specific carbonyl substrate and the reaction conditions employed.
| Reactant | General Product Type | Key Intermediates | Influencing Factors |
|---|---|---|---|
| Linear Imines | β-Sultams | Zwitterionic intermediate | Electronic effects of substituents on the arylsulfonyl chloride, steric hindrance. |
| Cyclic Imines | Addition products (e.g., haloamides, hydroxyamides) | N-sulfonyl iminium ion | Ring size and structure of the imine, presence of nucleophiles. researchgate.net |
| Ketones (with base) | α-Halogenated ketones | Enolate | Nature of the base, structure of the ketone, and the sulfonyl chloride. pitt.edu |
Mechanistic Elucidation of Reaction Pathways
The reactions of arylsulfonyl chlorides, including polychlorinated derivatives like this compound, can proceed through various mechanistic pathways, primarily categorized as radical or ionic. The specific pathway is often dictated by the reaction conditions, the nature of the reactants, and the presence of initiators or catalysts.
Radical Reaction Pathways
Radical reactions involving sulfonyl chlorides are typically initiated by light, heat, or a radical initiator. A key step in these pathways is the homolytic cleavage of the sulfur-chlorine bond to generate a sulfonyl radical (ArSO₂•) and a chlorine radical (Cl•). researchgate.net These highly reactive species can then participate in a variety of transformations.
For instance, in the presence of alkenes, the sulfonyl radical can add to the double bond to form a carbon-centered radical, which can then propagate a chain reaction. The chlorine radical can also abstract a hydrogen atom from a suitable substrate, initiating another radical chain. The presence of multiple electron-withdrawing chlorine atoms on the benzene ring of this compound would be expected to influence the stability and reactivity of the corresponding sulfonyl radical.
Synthetic explorations of sulfinyl radicals, which can be related to sulfonyl radical chemistry, have shown that these species can undergo sequential radical additions, leading to a variety of disulfurized products. nih.gov This highlights the potential for complex radical-mediated transformations involving sulfur-centered radicals derived from sulfonyl chlorides.
Ionic Reaction Pathways
Ionic reactions of arylsulfonyl chlorides are more common and typically involve the electrophilic character of the sulfur atom. The reaction is often initiated by a nucleophilic attack on the sulfur atom, leading to the displacement of the chloride ion. The hydrolysis of arenesulfonyl chlorides, for example, is proposed to proceed through two main pathways: an Sₙ2-like mechanism and an addition-elimination (SₐN) mechanism. researchgate.net
In the Sₙ2-like pathway, the nucleophile (e.g., water) attacks the sulfur atom in a concerted fashion, leading to a transition state with a pentacoordinate sulfur atom. In the SₐN mechanism, the nucleophile first adds to the sulfur atom to form a trigonal bipyramidal intermediate, which then eliminates the chloride ion. The presence of electron-withdrawing substituents on the aromatic ring, such as the chlorine atoms in this compound, is expected to favor the SₐN pathway by stabilizing the anionic intermediate.
Studies on the hydrolysis of 4-nitrobenzenesulfonyl chloride suggest that the contribution of the pathway involving an anionic intermediate increases with the electron-withdrawing strength of the substituent. researchgate.net This provides a strong indication that this compound would also exhibit a significant tendency to react via an SₐN mechanism in the presence of nucleophiles.
Catalytic Effects of Chloride Ions on Chlorination Mechanisms
Chloride ions can exert a catalytic effect on chlorination reactions, particularly in electrophilic aromatic substitution. In the context of chlorination using reagents like iodobenzene (B50100) dichloride, a silver(I) salt catalyst can abstract a chloride ion to generate a more reactive chlorinating species. chemistryviews.org
In reactions involving sulfonyl chlorides, the chloride ion can also play a role. For instance, in the degradation of polychlorinated biphenyls by sulfate (B86663) radicals, the presence of chloride ions can lead to the formation of chlorine radicals, which then participate in the reaction. nih.gov While this is a radical process, it illustrates the potential for chloride ions to influence the nature of the reactive intermediates.
Palladium-Catalyzed Coupling Reactions of Aryl Chlorides and Related Sulfonyl Chlorides
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. While aryl chlorides are generally less reactive than the corresponding bromides and iodides, significant advances in catalyst design have enabled their effective use in a variety of coupling reactions. organic-chemistry.org Arylsulfonyl chlorides have also emerged as viable coupling partners, often undergoing desulfonylative coupling where the sulfonyl chloride group is replaced.
Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron reagent with an organic halide. Palladium catalysts with bulky, electron-rich phosphine (B1218219) ligands have been developed to facilitate the coupling of aryl chlorides. nih.gov While specific examples with this compound are scarce, the general methodology for Suzuki-Miyaura coupling of aryl chlorides is well-established. amazonaws.com The reaction typically involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. The electron-deficient nature of the 2,3,4-trichlorophenyl group might influence the oxidative addition step.
Heck Reaction: The Heck reaction couples an organic halide with an alkene. wikipedia.org Palladium catalysts are employed to facilitate this transformation, and like the Suzuki-Miyaura coupling, specialized ligands are often required for aryl chlorides. libretexts.org Desulfitative Heck-type reactions of arylsulfonyl chlorides have also been reported, where the arylsulfonyl chloride serves as the aryl source. chemrxiv.org
Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org It is typically catalyzed by a palladium complex and a copper co-catalyst. libretexts.orgnih.gov The use of aryl chlorides in Sonogashira couplings often requires more active catalyst systems. Desulfitative Sonogashira-type couplings of arylsulfonyl chlorides have also been developed, expanding the scope of this reaction. organic-chemistry.org
Desulfonylative Coupling: A significant area of research involves the use of arylsulfonyl chlorides as arylating agents in palladium-catalyzed reactions where the SO₂Cl group is lost. rsc.org This approach is attractive as sulfonyl chlorides are often readily available. For example, the reaction of benzenesulfonyl chlorides with enones in the presence of a palladium catalyst can lead to conjugate addition products. rsc.org The electronic properties of the arylsulfonyl chloride are critical in these transformations. The three chlorine atoms on this compound would make the aryl group highly electron-deficient, which could impact its reactivity in such desulfonylative processes.
| Reaction | Coupling Partners | General Catalyst System | Key Features |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Aryl Chloride + Organoboron Reagent | Pd catalyst with bulky, electron-rich phosphine ligands | Forms biaryl compounds. amazonaws.com |
| Heck Reaction | Aryl Chloride + Alkene | Pd catalyst (e.g., Pd(OAc)₂, phosphine ligands) | Forms substituted alkenes. wikipedia.orgorganic-chemistry.org |
| Sonogashira Coupling | Aryl Chloride + Terminal Alkyne | Pd catalyst and Cu(I) co-catalyst | Forms aryl-alkynes. wikipedia.orglibretexts.org |
| Desulfonylative Coupling | Arylsulfonyl Chloride + Various Partners (e.g., enones) | Pd catalyst | Arylsulfonyl chloride acts as an arylating agent with loss of SO₂. rsc.org |
Advanced Applications and Derivatization in Specialized Chemical Synthesis
Utilization in Pharmaceutical Intermediate Synthesis
The high reactivity of the sulfonyl chloride group makes it an invaluable tool in medicinal chemistry for constructing sulfonamide linkages, which are recognized as important bioisosteres of amides. princeton.edu The reaction of a sulfonyl chloride with a primary or secondary amine is a robust and widely used method for forming the stable sulfonamide bond. researchgate.netnih.gov This reaction is fundamental to the use of 2,3,4-trichlorobenzenesulfonyl chloride in synthesizing pharmaceutical intermediates.
The sulfonamide group is a cornerstone in the design of bioactive scaffolds, appearing in a wide array of therapeutic agents. researchgate.net The synthesis of these scaffolds frequently involves the straightforward coupling of a sulfonyl chloride with an amine or amino acid precursor. nih.gov In this context, this compound serves as a source for the 2,3,4-trichlorophenylsulfonyl group, which can be appended to various amine-containing molecules to generate novel sulfonamide derivatives.
The general synthetic approach involves the reaction of this compound with a selected amine in the presence of a base to neutralize the hydrochloric acid byproduct. researchgate.netorganic-chemistry.org This method allows for the creation of a diverse library of compounds by varying the amine component, enabling chemists to explore a wide chemical space in the search for new drug candidates. The resulting sulfonamide scaffold is a key structural feature that often plays a critical role in the molecule's interaction with its biological target. nih.gov
Table 1: Illustrative Examples of Sulfonamide Scaffolds from Amine Precursors This table is illustrative and shows the types of scaffolds that can be generated using the general reactivity of a sulfonyl chloride like this compound.
| Amine Precursor | Resulting Sulfonamide Scaffold Type | Potential Therapeutic Area |
|---|---|---|
| Aniline (B41778) Derivatives | N-Aryl Benzenesulfonamides | Antimicrobial, Anticancer rsc.org |
| Amino Acids | N-Acyl Benzenesulfonamides | Protease Inhibitors, Antiviral nih.gov |
| Piperazine Derivatives | N-Piperazinyl Benzenesulfonamides | Anticancer, CNS Agents researchgate.net |
| Heterocyclic Amines | N-Heterocyclic Benzenesulfonamides | Diuretics, Anticonvulsants |
Sulfonamide derivatives are well-established as inhibitors of various enzymes, a property attributed to the ability of the sulfonamide group to act as a zinc-binding group or to form crucial hydrogen bonds within an enzyme's active site. rsc.orgsarchemlabs.com Derivatives of this compound are explored for their potential as enzyme inhibitors, including in the highly significant class of kinase inhibitors. nih.gov
Kinases are a major class of drug targets, particularly in oncology. ed.ac.uk The synthesis of sulfonamide-based kinase inhibitors often utilizes sulfonyl chloride precursors to build the final molecule. nih.gov Introducing the 2,3,4-trichlorophenylsulfonyl group can influence the compound's selectivity and potency by modifying its interaction with the ATP-binding pocket of the target kinase. For example, studies on other benzenesulfonamide (B165840) derivatives have shown that the substitution pattern on the phenyl ring is critical for inhibitory activity against targets like cyclin-dependent kinase 2 (CDK2). nih.gov
Beyond kinases, sulfonamide scaffolds are integral to inhibitors of other enzymes. For instance, benzenesulfonamide derivatives have been designed as potent and selective inhibitors of carbonic anhydrase isoforms, which are implicated in conditions like glaucoma and certain cancers. rsc.org The specific trichlorinated phenyl group from this compound can be used to probe the steric and electronic requirements of an enzyme's active site, guiding the design of more effective and selective inhibitors.
The development of selective ligands for biological receptors is a key objective in drug discovery. The glucocorticoid receptor (GR) is a ligand-activated transcription factor and a major target for anti-inflammatory drugs. nih.gov Research has demonstrated the importance of the sulfonamide moiety for effective binding to the human glucocorticoid receptor (hGR).
Notably, a study involving the synthesis of hGR ligands utilized the closely related isomer, 2,4,5-trichlorobenzenesulfonyl chloride, to create a sulfonamide from α-methyltryptamine. This derivative exhibited micromolar potency for the hGR, and the study highlighted that the sulfonamide group was crucial for this binding activity. This provides a direct precedent for using trichlorobenzenesulfonyl chlorides in the development of GR ligands. By employing the 2,3,4-trichloro isomer, researchers can systematically investigate how the specific placement of chlorine atoms on the phenyl ring affects the ligand's conformation, binding affinity, and functional activity at the receptor.
Contribution to Agrochemical Research and Development
In addition to pharmaceuticals, sulfonyl chloride derivatives are vital in the agrochemical industry for the creation of pesticides, including herbicides and fungicides. sarchemlabs.commarketpublishers.com The 2,3,4-trichlorophenylsulfonyl moiety can be incorporated into potential agrochemical candidates to enhance their biological efficacy.
Research into new agrochemicals has extensively utilized trichlorophenyl sulfonamide structures. Specifically, a series of N-(2,4,5-trichlorophenyl)-2-oxo- and 2-hydroxycycloalkylsulfonamides have been synthesized and shown to possess excellent fungicidal activity against Botrytis cinerea, the fungus responsible for gray mold disease in many crops. researchgate.netingentaconnect.com These compounds were developed based on a lead compound, chesulfamide. researchgate.net The synthesis involves reacting an appropriate cycloalkylsulfonyl chloride with 2,4,5-trichloroaniline, or conversely, reacting a cycloalkylamine with a trichlorobenzenesulfonyl chloride. This work establishes the trichlorophenyl sulfonamide scaffold as a potent fungicidal pharmacophore. mdpi.comnih.gov
In one study, the synthesized N-(2,4,5-trichlorophenyl)sulfonamide derivatives showed better in vivo control of B. cinerea on cucumber seedlings than the commercial fungicides procymidone (B1679156) and pyrimethanil. researchgate.netingentaconnect.com Another study found that N-(2,4,5-trichlorophenyl)-2-(2-ethoxyacetoxy)cyclohexylsulfonamide was more effective than the fungicide cyprodinil (B131803) in in vivo tests. nih.govmdpi.com These findings strongly support the use of isomers like this compound to generate novel analogs in the pursuit of new and improved fungicidal agents.
Furthermore, the sulfonylurea class of herbicides, known for their high efficacy at low application rates, are synthesized using sulfonyl chloride intermediates. sarchemlabs.com These herbicides act by inhibiting the enzyme acetohydroxyacid synthase (AHAS). researchgate.net The structure of the aryl sulfonyl group is a key determinant of their herbicidal activity and crop selectivity.
Table 2: Examples of Trichlorophenyl-Containing Fungicides and Their Activity Based on research on the 2,4,5-trichloro isomer, which serves as a model for the potential of 2,3,4-trichloro derivatives.
| Compound Class | Target Pathogen | Key Research Finding | Reference |
|---|---|---|---|
| N-(2,4,5-trichlorophenyl)-2-oxocycloheptylsulfonamide | Botrytis cinerea | EC50 of 0.64 µg/mL (mycelia growth) and 0.34 µg/mL (conidial germination). | researchgate.net |
| N-(2,4,5-trichlorophenyl)-2-oxocyclohexylsulfonamide | Botrytis cinerea | Showed better in vivo control on cucumber than commercial fungicides. | ingentaconnect.com |
| N-(2,4,5-trichlorophenyl)-2-(2-ethoxyacetoxy)cyclohexylsulfonamide | Botrytis cinerea | Exhibited an EC50 of 4.17 µg/mL and better in vivo activity than cyprodinil. | nih.govmdpi.com |
Structure-activity relationship (SAR) studies are crucial for optimizing the performance of agrochemicals. In the development of sulfonylated fungicides and herbicides, SAR studies help to identify the structural features that lead to high potency, selectivity, and desirable environmental properties. jlu.edu.cn
For the N-(trichlorophenyl)cycloalkylsulfonamide fungicides, research has shown that the biological activity is significantly affected by the size of the cycloalkane ring, with six-, seven-, and eight-membered rings showing high activity. ingentaconnect.com Further SAR studies on these scaffolds revealed that the bioactivity of N-(2,4,5-trichlorophenyl)-2-acyloxycyclohexylsulfonamides was superior to that of the corresponding N-(2-trifluoromethyl-4-chlorophenyl) analogs, indicating the importance of the trichlorophenyl group for fungicidal potency. mdpi.com
In the field of sulfonylurea herbicides, QSAR (Quantitative Structure-Activity Relationship) models have been developed to predict herbicidal activity based on molecular descriptors. ukim.mknih.govrsc.org These studies consistently show that the nature and position of substituents on the aryl ring of the benzenesulfonylurea portion are critical variables that modulate the interaction with the target enzyme, AHAS. The introduction of a specific substitution pattern, such as the 2,3,4-trichloro arrangement, is a rational design strategy to fine-tune the steric, electronic, and hydrophobic properties of the molecule to enhance its herbicidal profile and potentially overcome weed resistance. researchgate.net
Role in Materials Science for Polymer Modification and Functionalization
In materials science, the modification of polymer properties is crucial for tailoring materials to specific applications. While direct literature on this compound in polymer science is specialized, the well-established reactivity of the sulfonyl chloride functional group allows for its application in several key areas of polymer modification and functionalization. Aromatic sulfonyl chlorides are utilized to introduce sulfonyl functionalities onto polymer backbones, surfaces, or chain ends, thereby altering the material's physical and chemical characteristics.
The primary mechanism for this modification involves the reaction of the sulfonyl chloride group with nucleophilic sites on a polymer, such as hydroxyl (-OH) or amine (-NH₂) groups. This reaction forms stable sulfonate ester or sulfonamide linkages, respectively. For instance, a polymer containing hydroxyl groups can be functionalized by reacting it with this compound to append the trichlorophenylsulfonyl group to the polymer chain. This process can significantly change the polymer's properties, such as its solubility, thermal stability, and surface energy.
Furthermore, sulfonyl chlorides serve critical roles in advanced polymerization techniques. They can act as chain transfer agents in free radical polymerizations, which allows for the control of polymer molecular weight. researchgate.net In the case of styrene (B11656) polymerization, benzenesulfonyl chloride has been shown to introduce a phenylsulfonyl group at one end of the polystyrene chain and a chlorine atom at the other. researchgate.net Additionally, polymers containing sulfonyl chloride groups, such as poly(styrene sulfonyl chloride), are valuable as reactive polymer intermediates. researchgate.net These reactive polymers can be further modified by reacting them with various nucleophiles to create a diverse range of functional materials for applications like specialized membranes. researchgate.net
Surface modification is another significant application. The surfaces of hydrophobic polymers like poly(p-xylylene) and polyethersulfone can be functionalized by introducing sulfonyl chloride groups, which then serve as reactive sites for covalently binding other molecules, including biomolecules. google.comnih.govresearchgate.net This technique is essential for creating biocompatible surfaces or for immobilizing catalysts.
| Modification Strategy | Polymer Functional Group | Resulting Linkage/Function | Potential Application | Reference |
|---|---|---|---|---|
| Polymer Backbone Functionalization | Hydroxyl (-OH), Amine (-NH₂) | Sulfonate Ester, Sulfonamide | Altering solubility, thermal stability, and chemical resistance of the bulk polymer. | google.com |
| Surface Grafting | Surface Hydroxyls/Amines | Covalently attached sulfonyl groups | Creating reactive surfaces for immobilizing proteins, catalysts, or other functional molecules. | nih.govresearchgate.net |
| Chain Transfer Agent | Vinyl Monomers (e.g., Styrene) | Terminal phenylsulfonyl and chloro groups | Controlling molecular weight during radical polymerization. | researchgate.net |
| Reactive Polymer Intermediate | Styrene Sulfonyl Chloride Monomer | Polymer with pendant sulfonyl chloride groups | Synthesis of functional membranes and resins through post-polymerization modification. | researchgate.net |
Application in Analytical Chemistry for Standard and Reagent Preparation
In analytical chemistry, derivatization is a key technique used to modify an analyte to make it more suitable for separation and detection by methods such as gas chromatography (GC) and high-performance liquid chromatography (HPLC). greyhoundchrom.comresearchgate.net Sulfonyl chlorides, including benzenesulfonyl chloride and its derivatives, are effective derivatizing reagents for compounds containing active hydrogen atoms, such as amines, alcohols, phenols, and thiols. libretexts.orgnih.gov
The reaction of this compound with a target analyte replaces an active hydrogen with the bulky, non-polar 2,3,4-trichlorobenzenesulfonyl group. This transformation has several analytical advantages:
Improved Chromatographic Behavior : Derivatization often increases the volatility and thermal stability of polar analytes, making them amenable to GC analysis. researchgate.net It can also improve peak shape and resolution in both GC and HPLC.
Enhanced Detectability : The introduction of the trichlorophenyl group significantly enhances the response of detectors that are sensitive to halogens, such as an electron capture detector (ECD) in GC. This can dramatically lower the limits of detection for trace-level analysis. researchgate.net For HPLC, the aromatic ring serves as a chromophore for UV-Vis detection. researchgate.net
Mass Spectrometry (MS) Signal Enhancement : Reagents like dansyl chloride are widely used to improve the ionization efficiency of analytes in MS, and other sulfonyl chlorides can serve a similar purpose. nih.govlookchem.com
Benzenesulfonyl chloride has been specifically utilized as a derivatization reagent for the determination of various amines in environmental water samples at sub-parts-per-billion levels using GC-MS. The stable sulfonamide derivatives formed are easily extractable and chromatograph well. Similarly, sulfonyl chlorides are used to derivatize alcohols and phenols, converting them into sulfonate esters that are more readily analyzed. nih.gov While 3-(chlorosulfonyl)benzoic acid has been explored as a novel agent, the principle of using the sulfonyl chloride moiety is the same. nih.gov
| Analyte Functional Group | Derivative Formed | Analytical Technique | Benefit of Derivatization | Reference |
|---|---|---|---|---|
| Primary/Secondary Amines (-NH₂, -NHR) | Sulfonamide | GC-MS, HPLC-UV | Increases thermal stability and volatility for GC; enhances UV detection for HPLC. | |
| Alcohols/Phenols (-OH) | Sulfonate Ester | GC-MS, LC-MS | Improves volatility and thermal stability; enhances ionization for MS detection. | nih.gov |
| Thiols (-SH) | Thiosulfonate | GC-MS, HPLC-UV | Masks polar thiol group, improving chromatographic properties. | libretexts.org |
Functional Group Transformations and Derivatization Strategies
This compound is a potent electrophilic reagent primarily used to transform nucleophilic functional groups into stable sulfonamide and sulfonate ester derivatives. wikipedia.org These transformations are fundamental in organic synthesis for protection strategies, activation, and the construction of complex molecules.
The most prominent reaction is with primary and secondary amines to form N-substituted sulfonamides. wikipedia.orglibretexts.org This reaction proceeds via nucleophilic attack of the amine on the electrophilic sulfur atom, followed by the displacement of the chloride leaving group. wikipedia.org This reaction forms the basis of the Hinsberg test, a classical method for distinguishing between primary, secondary, and tertiary amines. wikipedia.orgmsu.edujove.com The sulfonamide derived from a primary amine still possesses an acidic proton on the nitrogen, rendering it soluble in aqueous alkali, whereas the sulfonamide from a secondary amine has no acidic proton and remains insoluble. libretexts.orgchemistrylearner.com
Sulfonamides are exceptionally stable functional groups, resistant to hydrolysis under many acidic and basic conditions. wikipedia.org This stability makes the sulfonyl group an excellent choice for protecting amines during multi-step syntheses. nih.gov The protecting group can be removed later under specific reductive conditions. wikipedia.org
Alcohols and phenols react with this compound, typically in the presence of a non-nucleophilic base like pyridine (B92270), to yield sulfonate esters. wikipedia.org These esters are valuable intermediates in their own right. The sulfonate moiety is an excellent leaving group, much better than the original hydroxyl group. This transformation effectively activates an alcohol, facilitating subsequent nucleophilic substitution or elimination reactions. wikipedia.org
| Starting Functional Group | Reagent | Product Functional Group | Reaction Name/Type | Purpose/Application | Reference |
|---|---|---|---|---|---|
| Primary Amine (R-NH₂) | This compound | N-Alkylsulfonamide | Sulfonylation (Hinsberg Reaction) | Amine protection, synthesis of bioactive sulfonamides, analytical derivatization. | wikipedia.orgmsu.edu |
| Secondary Amine (R₂NH) | This compound | N,N-Dialkylsulfonamide | Sulfonylation (Hinsberg Reaction) | Synthesis of stable tertiary amides, analytical derivatization. | libretexts.orgjove.com |
| Alcohol/Phenol (R-OH) | This compound (+ Base) | Sulfonate Ester (R-OSO₂-Ar) | Sulfonylation | Activation of hydroxyl group (conversion to a good leaving group), synthesis of sulfonate esters. | wikipedia.orgwikipedia.org |
| Thiol (R-SH) | This compound | Thiosulfonate (R-S-SO₂-Ar) | Sulfonylation | Protection of thiols, synthesis of sulfur-containing compounds. | google.com |
Computational and Theoretical Chemistry Studies of 2,3,4 Trichlorobenzenesulfonyl Chloride
Density Functional Theory (DFT) and Ab Initio Investigations
Density Functional Theory (DFT) and ab initio methods are powerful computational tools for investigating the properties of molecules from first principles. researchgate.netscispace.com These calculations provide deep insights into the electronic and structural properties of chemical systems. researchgate.net
The analysis of electronic properties involves calculating the distribution of electron density, dipole moments, and polarizability. The Molecular Electrostatic Potential (MEP) is a particularly useful tool that maps the electrostatic potential onto the electron density surface of a molecule, which helps in identifying sites for electrophilic and nucleophilic attack. uni-muenchen.demdpi.comresearchgate.net The MEP surface is color-coded to represent different potential values, with red indicating regions of negative potential (electron-rich) and blue indicating regions of positive potential (electron-poor). researchgate.net A detailed analysis of the electronic properties and a specific MEP map for 2,3,4-Trichlorobenzenesulfonyl chloride has not been reported in the searched scientific literature.
Conformational analysis is crucial for understanding the flexibility of a molecule and identifying its most stable three-dimensional structures. This involves mapping the potential energy surface by systematically changing key dihedral angles to locate energy minima (stable conformers) and transition states. The resulting energy landscape provides information on the relative populations of different conformers and the energy barriers between them. A specific conformational analysis and the corresponding energy landscape for this compound could not be found in the available literature.
Computational methods are widely used to predict spectroscopic parameters, which can aid in the interpretation of experimental data. github.io Calculations of Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants, as well as infrared (IR) and Raman vibrational frequencies, are routinely performed. umich.edu These theoretical spectra are valuable for structural elucidation. However, dedicated computational studies predicting the NMR and detailed vibrational spectra of this compound are not present in the reviewed literature.
Computational Mechanistic Elucidation of Reactions
Computational chemistry plays a vital role in elucidating the mechanisms of chemical reactions. researchgate.netmdpi.com By calculating the potential energy surfaces for proposed reaction pathways, researchers can identify transition states, intermediates, and determine activation energies. This provides a detailed, step-by-step understanding of how reactants are converted to products. mdpi.comresearchgate.net Investigations into the computational elucidation of reaction mechanisms involving this compound have not been reported in the searched literature.
Natural Bond Orbital (NBO) Analysis for Stability and Charge Delocalization
Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular and intermolecular bonding and interactions. uni-muenchen.dewisc.edu It provides a description of the Lewis-like chemical bonding pattern and investigates charge transfer or hyperconjugative interactions between filled (donor) and empty (acceptor) orbitals. cam.ac.uk The stabilization energy (E(2)) associated with these interactions is calculated to quantify the extent of charge delocalization and its contribution to molecular stability. wisc.edu A specific NBO analysis focusing on the stability and charge delocalization of this compound is not available in the published scientific literature.
Applications of Quantum Chemistry in Catalyst Design and Reaction Prediction
Quantum chemistry, a field that applies the principles of quantum mechanics to chemical systems, is instrumental in elucidating reaction mechanisms and predicting the course of chemical transformations. wikipedia.org By calculating the electronic structure and energy of molecules, researchers can map out the entire potential energy surface of a reaction, identifying reactants, products, intermediates, and the transition states that connect them. fiveable.megrnjournal.us This capability is invaluable for both predicting unknown reactions and designing catalysts to control reaction pathways. rsc.orgacs.org
For this compound, quantum chemical methods such as Density Functional Theory (DFT) can be employed to predict its reactivity with various nucleophiles, a common reaction pathway for sulfonyl chlorides. For instance, in the synthesis of sulfonamides (a class of compounds with significant pharmacological interest), this compound would be reacted with a primary or secondary amine. Computational modeling can predict the activation energy (energy barrier) for this reaction. fiveable.me By comparing the calculated energy barriers for reactions with different amines or under the influence of various catalysts, chemists can predict which reactions will be most efficient.
In catalyst design, quantum chemistry helps to understand how a catalyst interacts with the reactants. nih.gov For a reaction involving this compound, a Lewis acid catalyst might be used to enhance the electrophilicity of the sulfonyl group. Quantum chemical calculations can model the interaction between the catalyst and the sulfonyl chloride, revealing how the catalyst lowers the reaction's activation energy. This understanding allows for the rational, in-silico design of more efficient and selective catalysts, reducing the need for extensive experimental screening. numberanalytics.com
Table 1: Hypothetical Quantum Chemistry Data for the Reaction of this compound with Various Nucleophiles
This interactive table presents hypothetical activation energies (ΔG‡) calculated for the reaction of this compound with different nucleophiles, both with and without a hypothetical catalyst. Lower activation energy suggests a faster reaction rate.
Molecular Docking and Ligand-Receptor Interaction Modeling for Derived Compounds
Once new compounds are synthesized from a starting material like this compound, their potential biological activity can be assessed using computational techniques like molecular docking. Molecular docking is a structure-based drug design method that predicts the preferred orientation and binding affinity of a small molecule (ligand) when it interacts with a larger molecule, typically a protein or enzyme (receptor). researchgate.netnumberanalytics.comiaanalysis.com
This method is crucial in drug discovery for screening virtual libraries of compounds against a specific biological target, prioritizing candidates for synthesis and experimental testing. esisresearch.org For example, a series of novel sulfonamide derivatives synthesized from this compound could be evaluated as potential inhibitors of a specific enzyme, such as a kinase or protease, which are common drug targets.
The process involves using a computational algorithm to place the ligand into the binding site of the receptor in many different possible conformations and orientations. iaanalysis.com Each of these "poses" is then evaluated using a scoring function that estimates the binding free energy, with lower scores generally indicating a more favorable interaction. This modeling provides detailed insights into the ligand-receptor interactions, such as hydrogen bonds, hydrophobic interactions, electrostatic interactions, and halogen bonds, which stabilize the complex. nih.gov Understanding these key interactions can guide the rational design of more potent and selective inhibitors.
Table 2: Hypothetical Molecular Docking Results for Sulfonamide Derivatives Against a Target Protein
This interactive table shows hypothetical docking scores and key predicted interactions for a series of compounds derived from this compound when docked into the active site of a hypothetical protein target. A more negative docking score typically suggests stronger binding affinity.
Environmental Behavior and Degradation Pathways Research
Mechanisms of Abiotic Degradation in Environmental Systems
Abiotic degradation involves non-biological processes that transform the chemical structure of the compound. For 2,3,4-Trichlorobenzenesulfonyl chloride, the principal abiotic pathways are hydrolysis, photolysis, and oxidation.
Hydrolysis is a primary degradation pathway for sulfonyl chlorides in aqueous environments. The reaction involves the nucleophilic attack of water on the electrophilic sulfur atom, leading to the cleavage of the sulfur-chlorine bond and the formation of the corresponding sulfonic acid and hydrochloric acid.
Studies on various aromatic sulfonyl chlorides indicate that the hydrolysis process can proceed through a neutral, water-driven reaction (solvolysis) or be accelerated under alkaline conditions. rsc.org The reaction mechanism for both pathways is generally considered to be a bimolecular nucleophilic substitution (SN2). rsc.org In this mechanism, the water molecule attacks the sulfur atom, forming a transition state where the S-Cl bond is breaking as the S-O bond is forming. The presence of electron-withdrawing groups, such as the three chlorine atoms on the benzene (B151609) ring of this compound, is expected to increase the positive charge on the sulfur atom, thereby making it more susceptible to nucleophilic attack and enhancing the rate of hydrolysis. osti.gov
The kinetics of hydrolysis for aromatic sulfonyl chlorides generally follow first-order rate laws. osti.gov The rate is significantly influenced by pH and temperature, with degradation rates increasing substantially in alkaline aqueous solutions and at higher temperatures. nih.govresearchgate.net
Table 1: Factors Influencing Hydrolysis of Aromatic Sulfonyl Chlorides
| Factor | Influence on Hydrolysis Rate | Mechanism/Reason | Reference |
|---|---|---|---|
| pH | Increases with increasing pH (alkaline conditions accelerate hydrolysis) | Hydroxide ions (OH⁻) are stronger nucleophiles than water, leading to a faster rate of alkaline hydrolysis compared to neutral solvolysis. | rsc.org |
| Temperature | Increases with increasing temperature | Provides the necessary activation energy for the reaction to overcome the energy barrier of the transition state. | nih.govresearchgate.net |
| Substituents on the Aromatic Ring | Electron-withdrawing groups (e.g., -Cl, -NO₂) increase the rate, while electron-donating groups (e.g., -CH₃, -OCH₃) decrease it. | Electron-withdrawing groups enhance the electrophilicity of the sulfur atom, making it a better target for nucleophilic attack. | rsc.orgosti.gov |
Photolytic degradation occurs when a chemical absorbs light energy, leading to its decomposition. For aromatic compounds like this compound, this process is typically initiated by the absorption of ultraviolet (UV) radiation from sunlight. researchgate.netpharmaguideline.com The degradation can proceed through several mechanisms, including direct photolysis, where the molecule itself absorbs light, or indirect photolysis, involving reactions with photochemically generated species like hydroxyl radicals. cdc.gov
Potential photolytic degradation pathways for this compound include:
Homolytic Cleavage: The energy from UV light can cause the breaking of chemical bonds. The most likely bonds to break are the S-Cl bond or the C-S bond, which would generate highly reactive free radicals. These radicals can then participate in further reactions. researchgate.net
Reductive Dechlorination: Photons can promote the removal of chlorine atoms from the aromatic ring, replacing them with hydrogen atoms. This process progressively reduces the chlorination level of the molecule.
Photo-oxidation: In the presence of oxygen, absorbed light energy can lead to the formation of reactive oxygen species (e.g., singlet oxygen) or facilitate reactions with atmospheric hydroxyl radicals (•OH). researchgate.netcdc.gov This is a major degradation pathway for volatile organic compounds in the atmosphere. ethz.ch The estimated atmospheric half-life for trichlorobenzenes reacting with hydroxyl radicals is between 16 and 38 days, suggesting a potential for long-range transport. cdc.gov
Oxidative transformation in environmental systems is often mediated by highly reactive chemical species known as radicals. Advanced Oxidation Processes (AOPs) utilize potent oxidizing agents like hydroxyl radicals (•OH) and sulfate (B86663) radicals (SO₄•⁻) to degrade persistent organic pollutants. newcastle.edu.au These radicals can effectively transform chlorinated aromatic compounds. newcastle.edu.au
The mechanisms of oxidative transformation for this compound would likely involve:
Hydroxyl Radical (•OH) Attack: Hydroxyl radicals are powerful, non-selective oxidants that can attack the aromatic ring. This can lead to the addition of a hydroxyl group to the ring, forming chlorinated hydroxyphenyl derivatives, or to the abstraction of a hydrogen atom. These initial reactions can trigger a cascade of further oxidation steps, potentially leading to ring cleavage and mineralization.
Sulfate Radical (SO₄•⁻) Attack: Sulfate radicals, often generated from persulfate or peroxymonosulfate, can also effectively degrade chlorinated organic compounds. newcastle.edu.au They react with organic contaminants primarily through electron transfer mechanisms, which can be highly efficient for electron-rich aromatic rings. newcastle.edu.aunewcastle.edu.au
These oxidative processes can occur in sunlit surface waters, in the atmosphere, or during engineered water treatment processes. The ultimate products of complete oxidation are carbon dioxide, water, chloride, and sulfate ions.
Biotic Degradation Studies
Biotic degradation, or biodegradation, relies on the metabolic activities of microorganisms to break down organic compounds. The high degree of chlorination in this compound suggests that it is likely to be a recalcitrant compound, but studies on related chlorinated aromatics show that microbial degradation is possible. cdc.govnih.gov
The biodegradation of chlorinated aromatic compounds is often initiated by enzymes that catalyze the introduction of oxygen atoms into the aromatic ring. nih.gov A plausible metabolic pathway for this compound, based on known pathways for similar compounds, would likely begin with the hydrolysis of the sulfonyl chloride group to form 2,3,4-Trichlorobenzenesulfonic acid. This more stable intermediate could then be acted upon by microbial enzymes.
The key enzymatic steps are:
Initial Dioxygenation: Aerobic bacteria often utilize dioxygenase enzymes to incorporate both atoms of molecular oxygen into the aromatic ring, forming a transient cis-dihydrodiol. nih.gov
Dehydrogenation: A dehydrogenase enzyme would then rearomatize the ring by removing two hydrogen atoms, resulting in the formation of a substituted chlorocatechol (e.g., 3,4,5-trichlorocatechol). nih.gov
Ring Cleavage: The resulting chlorocatechol is a key intermediate that can be further degraded by another dioxygenase, which cleaves the aromatic ring. This can occur via an ortho- or meta-cleavage pathway, depending on the specific enzymes present in the microorganism. nih.gov
Further Metabolism: The ring-cleavage products are aliphatic acids that are further metabolized through central metabolic pathways, such as the Krebs cycle, ultimately leading to mineralization (conversion to CO₂, H₂O, and chloride ions). nih.goveurochlor.org
Under anaerobic conditions, a different mechanism known as reductive dechlorination may occur, where chlorine atoms are sequentially removed from the aromatic ring and replaced by hydrogen atoms. This process is typically slower than aerobic degradation. nih.gov
While no specific microbial strains have been reported for the degradation of this compound, numerous studies have identified bacteria capable of degrading related chlorinated benzenes and phenols. These microorganisms possess the necessary enzymatic machinery to attack the chlorinated aromatic structure. nih.govnih.gov It is plausible that strains from these genera could adapt to degrade this compound or its hydrolysis product.
Table 2: Microbial Genera Known to Degrade Chlorinated Aromatic Compounds
| Microbial Genus | Example Species/Strain | Chlorinated Compounds Degraded | Reference |
|---|---|---|---|
| Pseudomonas | P. stutzeri, P. chlororaphis RW71, P. sp. SA-6 | Trichlorobenzenes, Tetrachlorobenzene, Dichlorobenzenes | nih.govnih.govresearchgate.net |
| Burkholderia | Burkholderia sp. LB400 | Chlorobenzenes, Polychlorinated Biphenyls (PCBs) | nih.govdtu.dk |
| Rhodococcus | Rhodococcus opacus | 2,4-Dichlorophenol | nih.gov |
| Enterobacter | Enterobacter sp. SA-2 | Dichlorobenzenes, Trichlorobenzenes | nih.gov |
| Dehalococcoides | - | Higher chlorinated benzenes (via reductive dehalogenation) | nih.gov |
Formation and Fate of Chlorinated By-products During Environmental Degradation
The initial and most significant transformation in an aqueous environment is likely the rapid hydrolysis of the sulfonyl chloride moiety. This reaction would yield 2,3,4-trichlorobenzenesulfonic acid and hydrochloric acid. Following this initial hydrolysis, the resulting 2,3,4-trichlorobenzenesulfonic acid is expected to be more persistent but susceptible to microbial degradation.
Subsequent degradation of the 2,3,4-trichlorobenzene ring can occur under both aerobic and anaerobic conditions, leading to a variety of chlorinated by-products.
Under aerobic conditions , the degradation of the trichlorobenzene structure is expected to be initiated by dioxygenase enzymes, leading to the formation of chlorinated catechols. These intermediates are then subject to ring cleavage. However, the degradation of highly chlorinated benzenes is generally a slow process.
Under anaerobic conditions , a key degradation pathway for chlorinated benzenes is reductive dechlorination. cdc.gov This process involves the sequential removal of chlorine atoms from the benzene ring. For the 2,3,4-trichlorobenzene structure, this would likely lead to the formation of various isomers of dichlorobenzene, followed by monochlorobenzene, and ultimately benzene. cdc.gov The specific isomers formed will depend on the microbial consortia present and the environmental conditions.
Furthermore, microbial desulfonation of the 2,3,4-trichlorobenzenesulfonic acid can occur, where microorganisms cleave the carbon-sulfur bond, releasing sulfite (B76179) and forming trichlorophenols. Studies on the biodegradation of 1,2,3- and 1,2,4-trichlorobenzene (B33124) have identified dichlorophenols and trichlorophenols as metabolic intermediates. Specifically, the incubation of soil with 1,2,3-trichlorobenzene (B84244) has been shown to produce 3,4,5-trichlorophenol, 2,6-dichlorophenol, and 2,3-dichlorophenol.
The fate of these chlorinated by-products in the environment is varied. Dichlorobenzenes and monochlorobenzene are more volatile and slightly more water-soluble than the parent trichlorobenzene, which may facilitate their transport in air and water. cdc.gov Chlorinated phenols are generally more water-soluble and less volatile than their corresponding chlorinated benzene precursors. These by-products are also subject to further microbial degradation, eventually leading to mineralization to carbon dioxide, water, and chloride ions under favorable conditions. However, some of these intermediates can be persistent and may bioaccumulate in the food chain.
Table 1: Predicted Chlorinated By-products from the Degradation of this compound
| Precursor Compound | Degradation Process | Predicted Chlorinated By-products |
| This compound | Hydrolysis | 2,3,4-Trichlorobenzenesulfonic acid |
| 2,3,4-Trichlorobenzenesulfonic acid | Reductive Dechlorination | Dichlorobenzenes (various isomers), Monochlorobenzene |
| 2,3,4-Trichlorobenzenesulfonic acid | Microbial Desulfonation & Hydroxylation | Trichlorophenols, Dichlorophenols |
This table is based on inferred degradation pathways from analogous compounds.
Modeling Approaches for Environmental Fate and Transport
Due to the absence of specific experimental studies on the environmental fate and transport of this compound, modeling approaches are essential to predict its distribution and persistence in various environmental compartments. These models typically utilize the physicochemical properties of the compound, such as its water solubility, vapor pressure, and octanol-water partition coefficient (Kow), to estimate its behavior.
Advection-Dispersion Models:
For contaminants like chlorinated benzenes found in aquatic systems, advection-dispersion models are commonly used to predict their transport. nih.gov These models simulate the movement of a substance due to the bulk flow of the fluid (advection) and its spreading due to random molecular and turbulent motion (dispersion). nih.gov For a compound like this compound, which is expected to hydrolyze to the more water-soluble 2,3,4-trichlorobenzenesulfonic acid, these models can help predict its plume movement in groundwater and surface water. The models would incorporate factors such as water flow velocity, dispersion coefficients, and potential retardation due to sorption to sediment and organic matter. nih.govresearchgate.net
Quantitative Structure-Activity Relationship (QSAR) Models:
In the absence of empirical data, Quantitative Structure-Activity Relationship (QSAR) models are valuable tools for estimating the environmental fate properties of chemicals. ecetoc.org These models correlate the chemical structure of a molecule with its physicochemical and biological properties. For this compound, QSARs could be employed to predict key parameters required for environmental modeling, such as:
Soil Adsorption Coefficient (Koc): To estimate its partitioning between soil/sediment and water. Trichlorobenzenes generally exhibit strong adsorption to organic matter. cdc.govtpsgc-pwgsc.gc.ca
Bioconcentration Factor (BCF): To predict its potential to accumulate in aquatic organisms.
Biodegradation Rate: To estimate its persistence in different environmental matrices.
The accuracy of QSAR predictions depends on the availability of robust training sets of structurally similar chemicals. ecetoc.org For this compound, models trained on datasets of other chlorinated benzenes and sulfonyl chlorides would likely provide the most reliable estimates.
Multimedia Fugacity Models:
Multimedia fugacity models are used to predict the partitioning of a chemical between different environmental compartments, such as air, water, soil, and sediment. These models are based on the concept of fugacity, which is a measure of the "escaping tendency" of a chemical from a particular phase. By inputting the physicochemical properties and emission rates of this compound (or its hydrolysis product), these models can estimate its steady-state concentrations in various environmental media, providing a holistic view of its environmental distribution. Given that trichlorobenzenes are volatile substances, these models would be particularly useful in assessing the potential for atmospheric transport. cdc.gov
Table 2: Key Parameters for Modeling the Environmental Fate of 2,3,4-Trichlorobenzene Moiety
| Parameter | Significance for Modeling | Typical Values for Trichlorobenzenes |
| Log Koc (Soil Adsorption Coefficient) | Predicts partitioning between soil/sediment and water. cdc.gov | 3.21 - 4.03 cdc.gov |
| Henry's Law Constant | Indicates the tendency to partition between air and water. | Moderately volatile from water. |
| Vapor Pressure | Influences the rate of volatilization from soil and water surfaces. cdc.gov | Moderately volatile solid at 20°C. tpsgc-pwgsc.gc.ca |
| Water Solubility | Affects transport in aquatic systems and bioavailability. tpsgc-pwgsc.gc.ca | Low tpsgc-pwgsc.gc.ca |
| Atmospheric Half-life | Determines persistence in the atmosphere and potential for long-range transport. cdc.gov | Approximately 16–38 days (for vapor-phase reaction with hydroxyl radicals). cdc.gov |
This table provides data for trichlorobenzenes as a proxy for the 2,3,4-trichlorobenzene moiety of the target compound.
The application of these modeling approaches can provide valuable insights into the likely environmental behavior of this compound, guiding risk assessment and potential remediation strategies in the absence of direct experimental data.
Emerging Research Frontiers and Future Directions
Development of Novel and Sustainable Synthetic Methodologies
The traditional synthesis of arylsulfonyl chlorides often involves reagents like chlorosulfonic acid, which raise environmental and safety concerns. The development of novel and sustainable synthetic methodologies is a key area of research in modern chemistry, and these principles can be extended to the synthesis of 2,3,4-trichlorobenzenesulfonyl chloride.
Current research in the broader field of sulfonyl chloride synthesis focuses on several sustainable approaches that could be adapted for this compound:
Photocatalytic Synthesis : Visible-light photocatalysis is a rapidly developing field that offers a green alternative to traditional synthetic methods. Heterogeneous photocatalysts, such as potassium poly(heptazine imide), have been successfully employed to produce various sulfonyl chlorides from arenediazonium salts under mild conditions, using visible light and operating at room temperature. This method is notable for its tolerance of a wide range of functional groups. The necessary sulfur dioxide and chloride ions can be generated in situ from the reaction of thionyl chloride and water, further enhancing the sustainability of the process.
Oxidative Chlorination in Eco-Friendly Solvents : Another sustainable approach involves the oxidative chlorination of thiols to form sulfonyl chlorides. chemblink.com Research has demonstrated the use of oxidants like sodium dichloroisocyanurate dihydrate (NaDCC·2H₂O) in environmentally benign solvents such as water, ethanol, and glycerol (B35011). chemblink.com This process allows for the in-situ reaction of the newly formed sulfonyl chloride with amines to produce sulfonamides in good to excellent yields, often with a simple, solvent-free workup that only requires filtration. chemblink.com
While these methods have not been specifically reported for the synthesis of this compound, they represent a significant frontier in the sustainable production of this class of compounds. Future research will likely focus on adapting these methodologies for polychlorinated aromatic systems.
Advanced Catalytic Applications in Organic Synthesis
While this compound is not typically used as a catalyst itself, it is a crucial reagent in synthetic transformations that are often facilitated by catalysts. Its primary application is in the synthesis of sulfonamides, a class of compounds with significant biological activity.
The synthesis of sulfonamides from sulfonyl chlorides and amines can be significantly enhanced through catalysis. For instance, the use of a copper catalyst on functionalized magnetic nanoparticles has been shown to be effective in the synthesis of aromatic sulfonamides from sulfonyl chlorides and aromatic amines in polyethylene (B3416737) glycol (PEG) as a solvent. This method offers high efficiency and allows for the easy separation and potential reuse of the catalyst.
Furthermore, photocatalysis is also being explored for sulfonylation reactions. google.com These methods often involve the generation of sulfonyl radicals from sulfonyl chlorides under visible light, which can then participate in various organic transformations. google.com While these advanced catalytic methods are still an emerging field, they hold the potential for more efficient and selective syntheses of complex molecules derived from this compound.
Interdisciplinary Research at the Interface of Chemistry, Biology, and Materials Science
The application of this compound as a synthetic building block extends into interdisciplinary research, particularly at the intersection of chemistry with biology and materials science.
Chemistry and Biology: The primary interdisciplinary application of this compound is in medicinal chemistry and drug discovery. The sulfonamide linkage is a key feature in a wide array of therapeutic agents. google.com By reacting this compound with various amines, chemists can generate libraries of novel sulfonamide derivatives. These compounds can then be screened for biological activity.
For example, derivatives of this compound have been synthesized and investigated for their potential as:
Calcilytics : A structure-activity relationship study of N1-arylsulfonyl-N2-[1-(1-naphthyl)ethyl]-trans-1,2-diaminocyclohexanes, a class of compounds acting on the calcium-sensing receptor, included a 2,3,4-trichlorobenzenesulfonamide (B12214256) derivative. u-strasbg.fr
Antiangiogenic and Anticancer Agents : In the development of compounds with potential antiangiogenic and anticancer activity, this compound has been used as a reagent to synthesize specific sulfonamide derivatives. google.com
Chemistry and Materials Science: The unique electronic and structural properties imparted by the 2,3,4-trichlorobenzenesulfonyl group can be exploited in the development of new materials. One notable example is the use of this compound in the development of liquid crystal sensors. google.com In some embodiments of this technology, this compound is listed as a potential component. google.com Liquid crystal-based sensors are a promising technology for the detection of various chemical and biological analytes. google.com
The table below provides examples of compounds synthesized using this compound and their area of application.
| Compound Class | Reactant with this compound | Application Area |
| Tetrazole-substituted benzenesulfonamides | 5-(3-aminophenyl)tetrazole | Medicinal Chemistry google.com |
| Naphthalenecarboxylic acid derivatives | Amine-substituted tetrahydro-naphthalene | Antiangiogenic and Anticancer Research google.com |
| Diaminocyclohexane derivatives | N2-[1-(1-naphthyl)ethyl]-trans-1,2-diaminocyclohexane | Calcilytic Research u-strasbg.fr |
| Thiazolyl-benzenesulfonamides | 4-(2-chlorophenyl)-1,3-thiazol-2-amine | Medicinal Chemistry ambeed.com |
Green Chemistry Principles in the Synthesis and Application of Sulfonyl Chlorides
The principles of green chemistry aim to reduce the environmental impact of chemical processes. These principles are highly relevant to both the synthesis and the subsequent reactions of this compound.
In the context of synthesis , as discussed in section 7.1, moving away from hazardous reagents like chlorosulfonic acid and corrosive solvents is a primary goal. The adoption of photocatalytic methods and the use of benign solvents like water or bio-based solvents like glycerol are key strategies. chemblink.com
In the application of this compound, particularly in sulfonamide synthesis, green chemistry principles can be implemented by:
Using Greener Solvents : Traditional syntheses often employ chlorinated solvents like dichloromethane. Replacing these with more environmentally friendly options such as water, ethanol, or deep eutectic solvents (DES) is a significant improvement. smolecule.com
Catalysis : The use of catalysts, as detailed in section 7.2, can lead to higher efficiency, reduced reaction times, and lower energy consumption.
Atom Economy : Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a core principle of green chemistry. One-pot reactions, where multiple steps are carried out in the same vessel, can improve atom economy and reduce waste from purification steps.
The table below summarizes the application of green chemistry principles to the synthesis and use of sulfonyl chlorides.
| Green Chemistry Principle | Application in Synthesis | Application in Use (e.g., Sulfonamide Formation) |
| Safer Solvents and Auxiliaries | Use of water, ethanol, glycerol, or deep eutectic solvents. chemblink.comsmolecule.com | Replacement of chlorinated solvents with greener alternatives. smolecule.com |
| Catalysis | Use of heterogeneous photocatalysts. | Employment of reusable catalysts to improve reaction efficiency. |
| Designing for Energy Efficiency | Mild reaction conditions (e.g., room temperature) enabled by photocatalysis. | Catalytic methods that reduce the need for high temperatures. |
| Reduce Derivatives | In-situ generation and reaction of the sulfonyl chloride to avoid isolation and purification steps. chemblink.com | One-pot syntheses to minimize intermediate workup and waste. |
By embracing these emerging research frontiers and green chemistry principles, the scientific community can continue to utilize this compound as a valuable synthetic tool while minimizing its environmental footprint and expanding its application in creating novel and beneficial molecules.
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for preparing 2,3,4-Trichlorobenzenesulfonyl Chloride, and how can reaction conditions be optimized?
- Answer : The compound is typically synthesized via chlorination of benzenesulfonic acid derivatives. A common route involves reacting 2,3,4-trichlorobenzenesulfonic acid with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under reflux in anhydrous conditions. Catalysts like FeCl₃ may enhance regioselectivity . Optimization includes:
- Temperature : 80–110°C for 6–12 hours.
- Solvent : Toluene or dichloromethane to minimize side reactions.
- Purity control : Post-reaction distillation or recrystallization (e.g., using hexane/ethyl acetate mixtures) to achieve >95% purity .
Q. Which analytical techniques are critical for characterizing this compound, and what spectral benchmarks should be expected?
- Answer :
- NMR :
- ¹H NMR : No aromatic protons due to full substitution (C6HCl3SO2Cl).
- ¹³C NMR : Peaks at ~125–140 ppm (aromatic carbons), 60–70 ppm (sulfonyl group).
- IR : Strong S=O stretches at 1360–1380 cm⁻¹ and 1170–1190 cm⁻¹.
- Mass Spec : Molecular ion peak at m/z 245 (C6H2Cl3O2S⁺) .
Q. What safety protocols are essential when handling this compound in the lab?
- Answer :
- PPE : Acid-resistant gloves, goggles, and lab coats.
- Ventilation : Use fume hoods due to volatile HCl release during reactions.
- Storage : In amber glass bottles under dry, inert atmosphere (N₂/Ar) at 2–8°C .
Advanced Research Questions
Q. How can competing side reactions (e.g., hydrolysis or over-chlorination) be suppressed during sulfonylation reactions?
- Answer :
- Moisture control : Rigorous drying of solvents (e.g., molecular sieves in DCM).
- Catalyst modulation : Use Lewis acids (e.g., FeCl₃) to direct chlorination and avoid polysubstitution .
- Kinetic monitoring : In-situ FTIR or Raman spectroscopy to track sulfonyl chloride formation and terminate reactions at ~90% conversion .
Q. What strategies resolve discrepancies in reported physical properties (e.g., melting points) across literature sources?
- Answer :
- Reproducibility checks : Validate purity via HPLC (C18 column, acetonitrile/water mobile phase).
- Thermal analysis : Differential Scanning Calorimetry (DSC) to confirm melting points (reported range: 78–82°C) .
- Cross-validation : Compare with structurally analogous compounds (e.g., 2,4,6-Trichlorobenzenesulfonyl chloride, CAS 51527-73-2) .
Q. How does the electronic effects of chlorine substituents influence reactivity in nucleophilic aromatic substitution (NAS) reactions?
- Answer :
- Activation : The electron-withdrawing Cl groups activate the benzene ring toward NAS at specific positions.
- Regioselectivity : Sulfonyl chloride groups direct nucleophiles to meta positions due to steric and electronic effects.
- Experimental validation : Use competitive reactions with fluorobenzene derivatives to map reactivity trends .
Contradiction Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
